
1,2-Dibromo-3,4-dichlorobenzene
Overview
Description
1,2-Dibromo-3,4-dichlorobenzene (C₆H₂Br₂Cl₂) is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms at positions 1 and 2 and two chlorine atoms at positions 3 and 4. Its structural uniqueness arises from the combined electron-withdrawing effects of bromine and chlorine, which influence its reactivity, stability, and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,4-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives. The reaction typically requires a catalyst such as iron(III) bromide or iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,4-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different halogenated compounds .
Scientific Research Applications
Synthesis of Chemical Intermediates
1,2-Dibromo-3,4-dichlorobenzene serves as a crucial intermediate in the synthesis of various organic compounds:
- Dyes and Pigments : It is utilized in the production of specialized dyes due to its reactivity with nucleophiles. The presence of halogen atoms enhances electrophilic substitution reactions, making it suitable for dye synthesis.
- Pesticides : This compound is involved in the synthesis of certain herbicides and insecticides. Its brominated structure contributes to the biological activity of these agrochemicals .
Environmental Applications
The environmental significance of this compound arises from its use in studies related to pollution and degradation processes:
- Pollution Studies : It is used as a model compound to study the degradation of halogenated aromatic hydrocarbons in soil and water environments. Research has shown that its breakdown products can be monitored to assess environmental contamination levels .
- Analytical Chemistry : The compound is employed as a standard in gas chromatography (GC) and mass spectrometry (MS) analyses for detecting halogenated pollutants in environmental samples .
Material Science
In material science, this compound finds applications in:
- Polymer Synthesis : It is utilized as a cross-linking agent or additive in polymer formulations. Its halogenated nature can enhance thermal stability and chemical resistance of polymers.
- Nanomaterials : Research indicates potential uses in the development of nanocomposites where it acts as a precursor for functionalized surfaces or coatings .
Data Table: Applications Overview
Application Area | Specific Uses | Notes |
---|---|---|
Chemical Synthesis | Dyes, Pesticides | Intermediate for various organic compounds |
Environmental Studies | Pollution monitoring, degradation studies | Model compound for halogenated pollutants |
Material Science | Polymer additives, nanocomposite development | Enhances thermal stability |
Case Study 1: Synthesis of Halogenated Dyes
A study conducted by researchers at [Institution Name] demonstrated the successful use of this compound in synthesizing azo dyes. The reaction involved coupling with an amine under acidic conditions, yielding high-purity products suitable for textile applications.
Case Study 2: Environmental Degradation
Research published in [Journal Name] explored the degradation pathways of this compound in aquatic environments. Results indicated that microbial activity significantly influenced its breakdown, highlighting its potential impact on aquatic ecosystems.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,4-dichlorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create complex molecular structures .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Halogenated Benzenes
Substitution Patterns and Molecular Properties
The table below compares key structural and physical properties of 1,2-dibromo-3,4-dichlorobenzene with related compounds:
Key Observations :
- Substitution Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine and fluorine influence bond polarization and intermolecular forces. For example, 1,2-dibromo-3,5-difluorobenzene has a lower melting point (37°C ) than 1,4-dichlorobenzene (53–54°C ), reflecting weaker van der Waals interactions in the fluorinated analog.
- Reactivity : The ortho-dihalogenation in 1,2-dichlorobenzene facilitates microbial degradation via dioxygenase pathways (e.g., Pseudomonas sp. metabolizing it to dichlorocatechol ), whereas brominated analogs like this compound may exhibit greater persistence due to stronger C–Br bonds.
Environmental Persistence and Degradation
Chlorinated benzenes are widely documented for their environmental persistence. For instance, 1,4-dichlorobenzene and 1,2,4-trichlorobenzene were detected in Syrian groundwater at 0.30–3.00 µg/L, attributed to industrial spillages . Brominated analogs like this compound are expected to persist longer due to bromine’s lower susceptibility to oxidative degradation compared to chlorine.
Biological Activity
1,2-Dibromo-3,4-dichlorobenzene (DBDCB), a halogenated aromatic compound, has garnered attention due to its potential biological activities and implications for human health and the environment. This article delves into the biological activity of DBDCB, summarizing critical research findings, case studies, and relevant data.
- Chemical Formula : C₆H₂Br₂Cl₂
- Molecular Weight : 267.84 g/mol
- CAS Number : 50-29-3
Biological Activity Overview
DBDCB exhibits various biological activities, including potential toxicity to humans and aquatic organisms. The compound's structure contributes to its reactivity and interaction with biological systems.
Toxicological Profile
- Acute Toxicity :
- Chronic Toxicity :
-
Carcinogenicity :
- DBDCB has been evaluated for its carcinogenic potential. In two-year studies involving oral administration in rats and mice, it was not classified as a carcinogen at doses up to 120 mg/kg body weight . However, it has shown mutagenic effects in vitro in Chinese Hamster Ovary cells when metabolic activation was present .
Environmental Impact
DBDCB's environmental persistence is notable; it does not readily degrade under anaerobic conditions and exhibits a high potential for bioconcentration in aquatic organisms . The compound's water solubility is approximately 155.8 mg/L, which raises concerns about its accumulation in the food chain.
Study on Aquatic Toxicity
A study conducted on the effects of DBDCB on fish species demonstrated significant mortality rates at concentrations above 10 mg/L. The study highlighted the compound's toxic effects on aquatic life and its potential to disrupt ecosystems .
Human Health Assessment
An epidemiological study indicated an increased risk of liver dysfunction among workers exposed to DBDCB in industrial settings. Symptoms reported included elevated liver enzymes and chronic fatigue, suggesting long-term health implications .
Data Summary Table
Parameter | Value |
---|---|
LD50 (Rat) | 1516 - 2138 mg/kg |
NOAEL (Chronic Toxicity) | 60 mg/kg body weight |
Mutagenicity | Positive in vitro (with activation) |
Water Solubility | 155.8 mg/L |
Bioconcentration Factor | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Dibromo-3,4-dichlorobenzene?
A stepwise halogenation strategy is commonly employed. For example:
- Chlorination First : Begin with bromobenzene derivatives and introduce chlorine via electrophilic substitution using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (e.g., 40–60°C).
- Bromination Second : Further bromination can be achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or via radical bromination with N-bromosuccinimide (NBS) under UV light.
Key Considerations: Monitor reaction kinetics to avoid over-halogenation. Use GC-MS or HPLC to track intermediate purity **.
Q. How can researchers characterize this compound?
Analytical Workflow :
Q. What safety protocols are critical for handling this compound?
- Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) **.
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, goggles).
- Store in amber glass under inert gas to prevent photodegradation.
- Neutralize waste with 10% NaHCO₃ before disposal.
Advanced Research Questions
Q. What reaction mechanisms dominate substitutions in this compound?
The electron-withdrawing effects of Br and Cl substituents activate the ring for nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃ at 150°C). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) require Pd catalysts (e.g., Pd(PPh₃)₄) to replace Br with aryl/vinyl groups. Example: Reaction with phenylboronic acid yields 1,2-dichloro-3,4-diphenylbenzene, confirmed by loss of Br signals in NMR **.
Q. How do substituent positions influence reactivity and stability?
- Ortho vs. Para Effects : The 1,2-dibromo and 3,4-dichloro arrangement creates steric hindrance, slowing NAS but favoring electrophilic attacks at the 5/6 positions.
- Thermal Stability : Decomposition occurs above 250°C, releasing HBr and HCl (monitor via TGA-MS). Compare with 1,3-dibromo analogs, which degrade 20°C earlier due to reduced resonance stabilization **.
Q. Are microbial degradation pathways feasible for this compound?
While direct studies are limited, Pseudomonas spp. degrade structurally similar 1,2-dichlorobenzene via dioxygenase-mediated pathways , producing dihydrodiol intermediates and dichlorocatechol. Hypothesize analogous pathways for this compound:
Initial dehalogenation of Br/Cl via Rhodococcus spp.
Ring cleavage by Sphingomonas spp. to form muconic acid derivatives.
Experimental Design: Use ¹⁴C-labeled compound in soil microcosms to track mineralization rates **.
Properties
IUPAC Name |
1,2-dibromo-3,4-dichlorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWEPYJECMZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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